![molecular formula C16H17BrClNO B1525635 5-Brom-[1,1'-Biphenyl]-2-yl-3-Pyrrolidinylätherhydrochlorid CAS No. 1220032-81-4](/img/structure/B1525635.png)
5-Brom-[1,1'-Biphenyl]-2-yl-3-Pyrrolidinylätherhydrochlorid
Übersicht
Beschreibung
5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride is a useful research compound. Its molecular formula is C16H17BrClNO and its molecular weight is 354.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative/Zytotoxische Aktivität
Diese Verbindung wurde synthetisiert und auf ihr Potenzial in der Krebsbehandlung untersucht. Sie wurde in vitro auf ihre antiproliferative und zytotoxische Aktivität gegen verschiedene menschliche Krebszelllinien mittels MTT-Assay getestet. Die Ergebnisse haben gezeigt, dass einige Analoga dieser Verbindung eine Aktivität zeigen, die besser oder vergleichbar mit der von Cisplatin, einem gängigen Chemotherapeutikum, ist, während sie gleichzeitig eine geringere Toxizität aufweisen .
Antifungale Aktivität
Die bromierten Derivate von Indol-Phytoalexinen, zu denen Verbindungen wie 5-Brom-[1,1'-Biphenyl]-2-yl-3-Pyrrolidinylätherhydrochlorid gehören, sollen ein breites Spektrum biologischer Aktivitäten, einschließlich antifungaler Eigenschaften, besitzen. Dies macht sie wertvoll für die Forschung nach neuen Antimykotika .
Antibakterielle Wirkungen
Neben der antifungalen Aktivität haben diese Verbindungen auch moderate antibakterielle Wirkungen gezeigt. Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Antibiotika oder Behandlungen hin .
Antiprotozoale Aktivität
Die antiprotozoale Aktivität der Verbindung wurde festgestellt, was zu neuen Behandlungen für Protozoeninfektionen führen könnte. Dies ist besonders relevant für Krankheiten, die Resistenzen gegen aktuelle Medikamente entwickelt haben .
Anti-Aggregations-Eigenschaften
Die Forschung hat gezeigt, dass bestimmte Indol-Phytoalexine, die strukturell mit dieser Verbindung verwandt sind, Anti-Aggregations-Effekte haben. Dies könnte bei der Behandlung neurologischer Erkrankungen wie Multipler Sklerose von Bedeutung sein .
Krebschemopräventive Eigenschaften
Der Verzehr von Kreuzblütlern, die bei Stress Indol-Phytoalexine produzieren, wurde mit einem geringeren Krebsrisiko in Verbindung gebracht. Diese Verbindung, ein Derivat solcher Phytoalexine, könnte zur Forschung zur Krebschemoprävention beitragen .
Antitumor- und Antiproliferative Wirkungen
Ausgehend von seinen antiproliferativen Eigenschaften hat diese Verbindung Antitumor-Effekte gegen menschliche Krebszelllinien gezeigt. Dies unterstreicht sein Potenzial als Kandidat für die Entwicklung neuer Krebstherapien .
Chemische Synthese und Modifikation
Die Verbindung dient als Baustein in der chemischen Synthese. Ihr bromierter Phenylring ist eine reaktive Stelle, die zur Herstellung einer Vielzahl strukturell diverser Moleküle für die weitere biologische Bewertung verwendet werden kann .
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in the formation of carbon-carbon bonds .
Mode of Action
It’s known that brominated compounds can participate in free radical reactions . In such reactions, a bromine atom is typically removed, leaving behind a radical that can engage in further reactions . This suggests that 5-Bromo[1,1’-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride might undergo similar transformations.
Biochemical Pathways
It’s known that brominated compounds can participate in various organic reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential participation in free radical reactions and suzuki–miyaura cross-coupling reactions suggests that it could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.
Eigenschaften
IUPAC Name |
3-(4-bromo-2-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO.ClH/c17-13-6-7-16(19-14-8-9-18-11-14)15(10-13)12-4-2-1-3-5-12;/h1-7,10,14,18H,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMGRBFBDLLPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



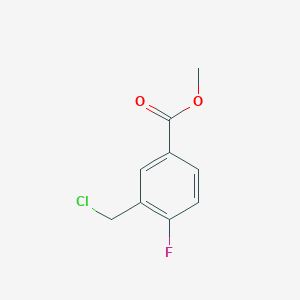


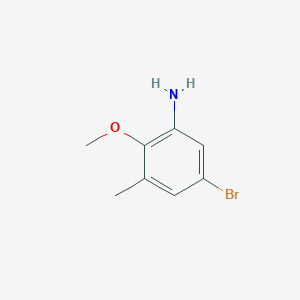
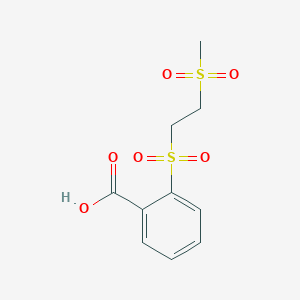
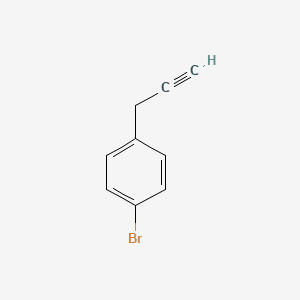
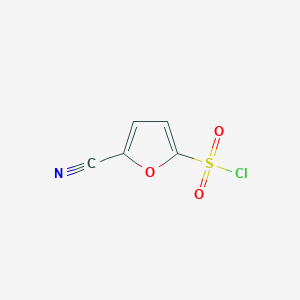


![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)
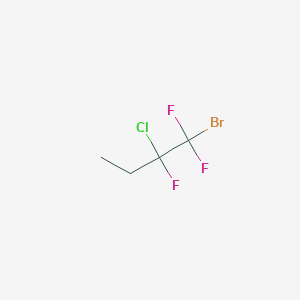
![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)
![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)
